![molecular formula C21H16N4O4S3 B2419604 Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1021264-11-8](/img/structure/B2419604.png)
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
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Description
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16N4O4S3 and its molecular weight is 484.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Heterocyclic Systems
- Research by Toplak et al. (1999) demonstrated the use of a similar compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, in synthesizing various heterocyclic systems like pyrimidinones and pyridazinones, which are important in medicinal chemistry (Toplak et al., 1999).
Antitumor Activity
- A study by Edrees and Farghaly (2017) focused on the synthesis of compounds including 2-Thioxo-3,9,10,11-tetrahydro-1-phenyl-benzo[6',7']cyclohepta[1',2':4,5]pyrido[2,3-d]pyrimidin-4-one and their potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).
Antimicrobial Agents
- The work of El Azab and Abdel-Hafez (2015) highlighted the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine as potential antimicrobial agents, showing significant activity against various bacteria and fungi (El Azab & Abdel-Hafez, 2015).
Fluorescent Properties and Potential Applications
- Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and studied their fluorescent properties, indicating potential applications in materials science (Rangnekar & Rajadhyaksha, 1986).
Anti-inflammatory Activity
- Amr et al. (2007) synthesized a series of compounds including pyrimidinones and oxazinones with anti-inflammatory properties, using citrazinic acid as a starting material (Amr, Sabry, & Abdulla, 2007).
Insecticidal Properties
- Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, showing promising insecticidal properties against the cotton leafworm (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Cardiovascular Agents
- Novinson et al. (1982) prepared 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, showcasing potential as new cardiovascular agents (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Antimicrobial and Antitumor Agents
- Said et al. (2004) prepared a series of thiazolopyrimidines as potential antimicrobial and antitumor agents, though none showed significant antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of 2-mercaptobenzoic acid with 2-bromo-N-(2-bromoacetyl)benzamide, followed by cyclization with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one and subsequent esterification with methyl iodide and benzoic acid.", "Starting Materials": [ "2-mercaptobenzoic acid", "2-bromo-N-(2-bromoacetyl)benzamide", "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one", "methyl iodide", "benzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-mercaptobenzoic acid with 2-bromo-N-(2-bromoacetyl)benzamide in the presence of a base such as potassium carbonate to form 2-(2-bromoacetylthio)benzoic acid.", "Step 2: Cyclization of 2-(2-bromoacetylthio)benzoic acid with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one in the presence of a base such as sodium hydride to form 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoic acid.", "Step 3: Esterification of 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoic acid with methyl iodide and benzoic acid in the presence of a base such as potassium carbonate to form Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |
CAS RN |
1021264-11-8 |
Product Name |
Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate |
Molecular Formula |
C21H16N4O4S3 |
Molecular Weight |
484.56 |
IUPAC Name |
methyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)13-9-5-6-10-14(13)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
VWEZUGWXUJUATO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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